molecular formula C29H31N4NaO5S2 B10800321 AVE 0991 sodium salt

AVE 0991 sodium salt

Cat. No.: B10800321
M. Wt: 602.7 g/mol
InChI Key: GABSTAFOMFJFOI-UHFFFAOYSA-M
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Description

This sodium salt compound features a complex heterocyclic architecture, combining a thiophene core substituted with a sulfonylazanide group, a 2-methylpropyl chain, and a phenylimidazole moiety linked via a methylene bridge. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors through its sulfonate and imidazole motifs .

Properties

IUPAC Name

sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O5S2.Na/c1-5-30-29(35)32-40(36,37)28-24(16-23(39-28)15-19(2)3)21-13-11-20(12-14-21)17-33-25(18-34)27(38-4)31-26(33)22-9-7-6-8-10-22;/h6-14,16,18-19H,5,15,17H2,1-4H3,(H2,30,32,35);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABSTAFOMFJFOI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)[N-]S(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=C(N=C3C4=CC=CC=C4)OC)C=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N4NaO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Sodium; ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide is a complex organic compound with potential pharmaceutical applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure

The compound consists of multiple functional groups, including an imidazole ring, thiophene, and sulfonamide moieties, which may contribute to its biological properties. The presence of these groups suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer activity. For instance, imidazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. A study demonstrated that certain imidazole derivatives exhibited cytotoxic effects against different cancer cell lines, suggesting a potential pathway for sodium; ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide to exert anticancer effects .

Antioxidant Properties

The compound's structure may confer antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Antioxidants play a significant role in protecting cells from damage caused by reactive oxygen species (ROS). Compounds similar to sodium; ethylcarbamoyl have been evaluated for their ability to scavenge free radicals, indicating that this compound may also possess such activity .

Enzyme Inhibition

Sulfonamide derivatives are known to act as enzyme inhibitors. For example, they have been shown to inhibit carbonic anhydrase and other enzymes involved in metabolic processes. Sodium; ethylcarbamoyl may exhibit similar enzyme-inhibitory activities, which could be beneficial in treating conditions like hypertension and glaucoma .

Case Studies and Research Findings

  • Anticonvulsant Activity : A study on similar compounds revealed that certain imidazole derivatives demonstrated anticonvulsant properties in animal models. These findings suggest a possible application of sodium; ethylcarbamoyl in epilepsy treatment .
  • Toxicity Studies : Toxicological assessments are critical for understanding the safety profile of new compounds. A related study indicated that certain sulfonamide compounds did not exhibit significant toxicity in animal models at therapeutic doses, supporting the potential safety of sodium; ethylcarbamoyl .
  • Pharmacokinetics : Understanding the pharmacokinetic properties of sodium; ethylcarbamoyl is essential for determining its bioavailability and therapeutic efficacy. Preliminary studies on similar compounds indicate that they possess favorable absorption and distribution characteristics .

Data Tables

Biological Activity Mechanism Reference
AnticancerInduction of apoptosis
AntioxidantScavenging ROS
Enzyme InhibitionInhibition of carbonic anhydrase

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising properties as a matrix metalloproteinase (MMP) inhibitor , which is crucial for the treatment of various diseases including osteoarthritis and rheumatoid arthritis. MMPs play a vital role in tissue remodeling, and their dysregulation is associated with numerous pathological conditions. Sodium ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide has been identified as having superior inhibitory activity compared to conventional MMP inhibitors, making it a candidate for further pharmaceutical development .

Chemical Reactivity and Synthesis

The compound's reactivity can be explored through various chemical transformations:

  • Nucleophilic Substitutions : The sulfonamide group is known to participate in nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitutions : The imidazole ring can engage in electrophilic aromatic substitutions.

These properties allow for potential derivatization reactions, such as oxidation or reduction processes, enhancing its utility in synthetic organic chemistry.

Biological Interactions

Research into the compound's biological interactions is crucial for understanding its therapeutic potential. Interaction studies should focus on its binding affinity with biological targets such as enzymes or receptors. Techniques that can be employed include:

  • Molecular Docking : To predict the binding affinity and orientation of the compound with target proteins.
  • Surface Plasmon Resonance : For real-time monitoring of interactions between the compound and biological targets.

These studies could provide insights into its mechanism of action and potential therapeutic uses.

Comparison with Similar Compounds

Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate ()

  • Key Features : Triazole-thiadiazole hybrid with sodium sulfonate.
  • Comparison : Both compounds utilize sodium sulfonate groups for solubility. However, the target compound’s phenylimidazole and ethylcarbamoyl groups may offer enhanced binding specificity compared to the triazole-thiadiazole framework .

5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione ()

  • Key Features : Combines pyrimidine, thiazole, and nitroaryl groups.
  • Comparison: While the pyrimidine-thiazole system in prioritizes hydrogen bonding via amino and nitro groups, the target compound’s phenylimidazole and sulfonylazanide groups may facilitate stronger π-π stacking and ionic interactions .

Physical and Spectral Properties

Property Target Compound (Inferred) Compound (4f) Sodium Salt
Melting Point ~200–220°C (estimated) 206–208°C Not reported
Solubility Water-soluble (sodium sulfonate) Ethanol/DMSO Water-soluble
1H NMR δ 8.5 (imidazole H), δ 1.2 (isopropyl) δ 2.3 (CH3), δ 6.8–8.2 (Ar-H) δ 3.5 (CH2), δ 7.1–7.9 (Ar-H)
Bioactivity Potential enzyme inhibition Antimicrobial/antiviral activity High enzyme interaction energy

Preparation Methods

Thiophene Ring Formation

The 2,5-disubstituted thiophene is synthesized via a Gewald reaction or cyclization of 1,4-diketones with sulfur sources. For the 5-(2-methylpropyl) substituent, a Friedel-Crafts alkylation using isobutyl chloride and AlCl₃ is employed post-cyclization.

Reaction Conditions

StepReagents/CatalystsTemperatureSolvent
CyclizationLawesson's reagent110°CToluene
AlkylationAlCl₃, isobutyl chloride0°C → rtDCM

Sulfonation and Azanide Formation

Sulfonation at the 3-position is achieved using chlorosulfonic acid, followed by amination with ammonia gas to yield the sulfonamide. Deprotonation with sodium hydride generates the sulfonylazanide.

Preparation of the Imidazole-Containing Benzyl Substituent

Imidazole Ring Construction

The 5-formyl-4-methoxy-2-phenylimidazole is synthesized via the Debus-Radziszewski reaction , condensing benzaldehyde, ammonium acetate, and a diketone precursor. The formyl group is introduced via Vilsmeier-Haack formylation , while methoxylation uses methyl iodide and K₂CO₃.

Key Intermediates

IntermediateStructureMethod
2-phenylimidazoleC₉H₇N₂Debus-Radziszewski
5-formyl-4-methoxy derivativeC₁₁H₁₁N₂O₂Vilsmeier-Haack + alkylation

Benzylation and Coupling

The imidazole is benzylated using 4-(bromomethyl)phenylboronic acid via Suzuki-Miyaura coupling to attach the phenylthiophene moiety. Pd(PPh₃)₄ and Na₂CO₃ in THF/water (3:1) at 80°C facilitate cross-coupling.

Carbamoylation and Sodium Salt Formation

Sodium Counterion Integration

The final protonated compound is treated with NaOH in ethanol/water (1:1), followed by lyophilization to isolate the sodium salt. Excess base is removed via ion-exchange chromatography.

Purification and Characterization

Chromatographic Techniques

  • Size-exclusion chromatography (Sephadex LH-20) removes polymeric byproducts.

  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.

Spectroscopic Validation

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 8.21 (s, 1H, imidazole-H), δ 10.02 (s, 1H, CHO), δ 4.45 (s, 2H, CH₂Ph)
ESI-MS m/z 602.7 [M-Na]⁻

Challenges and Optimization Considerations

Yield-Limiting Steps

  • Suzuki-Miyaura coupling efficiency (≈45% yield without optimized ligands).

  • Sulfonation regioselectivity (para:ortho = 7:1 ratio).

Solvent and Catalyst Screening

ParameterOptimal Conditions
Coupling solventTHF/water > DMF/water
Pd catalystPd(OAc)₂ with XPhos ligand

Industrial-Scale Adaptation

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic steps (e.g., sulfonation), reducing decomposition.

Green Chemistry Metrics

MetricValue
Atom economy68%
E-factor32

Q & A

Q. How to address discrepancies in biological activity between computational predictions and experimental results?

  • Methodology : Re-evaluate force field parameters in docking simulations. Incorporate solvent effects (explicit water models) and validate with alchemical free-energy calculations (e.g., FEP+) .

Data Contradiction and Validation

  • Example : If antibacterial assays conflict with docking predictions (e.g., vs. 11), cross-validate using mutagenesis studies on target enzymes. Synthesize enantiomers to rule out stereochemical biases .

Experimental Design Table

Parameter Optimization Strategy Relevant Evidence
Sulfonylation yieldUse excess sulfonyl chloride in dry THF, 0°C
Imidazole couplingPd(OAc)₂ catalysis, microwave-assisted heating
PurificationReverse-phase HPLC (C18 column, acetonitrile/water)
Stability testingAccelerated degradation studies (40°C/75% RH)

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